molecular formula C13H7Cl2NO4 B6407479 3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261984-44-4

3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6407479
CAS RN: 1261984-44-4
M. Wt: 312.10 g/mol
InChI Key: UNHOGYYZZVRHFQ-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid, or 2,5-DCPNB, is an organic compound with a molecular formula of C7H4Cl2NO3. It is a white, crystalline solid with a melting point of 180-183°C. It is used in scientific research as a reagent for the synthesis of various compounds, as well as for biochemical and physiological studies.

Scientific Research Applications

2,5-DCPNB has a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocycles and polymers. It has also been used to study the structure-activity relationships of various compounds, and as a catalyst in organic synthesis. In addition, 2,5-DCPNB has been used in the study of biochemical and physiological processes, such as the metabolism of drugs and the effects of environmental pollutants.

Mechanism of Action

2,5-DCPNB is an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It inhibits the activity of these enzymes by forming a covalent bond with the heme group of the enzyme, thus preventing the binding of the substrate.
Biochemical and Physiological Effects
2,5-DCPNB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to inhibit the activity of glutathione S-transferase, which is involved in the detoxification of xenobiotics, and to inhibit the activity of other enzymes involved in drug metabolism.

Advantages and Limitations for Lab Experiments

2,5-DCPNB has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. In addition, it is stable and has a low toxicity. However, there are some limitations to its use. It is not very soluble in water, and can be difficult to dissolve in organic solvents. In addition, its toxicity can be increased when it is used in combination with other chemicals.

Future Directions

In the future, 2,5-DCPNB could be used in further studies of drug metabolism and environmental pollutants. It could also be used in the study of enzyme inhibitors and their effects on biochemical and physiological processes. In addition, it could be used to study the structure-activity relationships of various compounds, and as a reagent in the synthesis of various compounds. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

2,5-DCPNB can be synthesized from 2,5-dichlorophenol and nitrobenzene, using a Friedel-Crafts alkylation reaction. In this reaction, 2,5-dichlorophenol is reacted with anhydrous aluminum chloride as a catalyst in a solvent such as dichloromethane. The resulting product is then reacted with nitrobenzene, also in the presence of anhydrous aluminum chloride, to yield 2,5-DCPNB.

properties

IUPAC Name

3-(2,5-dichlorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-9-1-2-12(15)11(6-9)7-3-8(13(17)18)5-10(4-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOGYYZZVRHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691243
Record name 2',5'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-44-4
Record name 2',5'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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